molecular formula C12H13N3O3 B13967148 1-(1,1-dimethylethoxycarbonyl)-1H-benzotriazole-5-carboxaldehyde

1-(1,1-dimethylethoxycarbonyl)-1H-benzotriazole-5-carboxaldehyde

Cat. No.: B13967148
M. Wt: 247.25 g/mol
InChI Key: YYXYUGUATOIORB-UHFFFAOYSA-N
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Description

tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate is a heterocyclic compound that features a triazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate typically involves the formation of the triazole ring followed by functionalization. One common method includes the reduction of an ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride . This method is advantageous due to its mild reaction conditions and high regioselectivity.

Industrial Production Methods

While specific industrial production methods for tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate are not well-documented, the general approach would involve scalable synthesis routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion to tert-Butyl 5-carboxy-1H-benzo[d][1,2,3]triazole-1-carboxylate.

    Reduction: Formation of tert-Butyl 5-hydroxymethyl-1H-benzo[d][1,2,3]triazole-1-carboxylate.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-carboxy-1H-benzo[d][1,2,3]triazole-1-carboxylate
  • tert-Butyl 5-hydroxymethyl-1H-benzo[d][1,2,3]triazole-1-carboxylate
  • 1-Benzyl-5-formyl-1H-benzo[d][1,2,3]triazole-4-carboxylate

Uniqueness

tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both a formyl and a tert-butyl ester group allows for selective modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

tert-butyl 5-formylbenzotriazole-1-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-12(2,3)18-11(17)15-10-5-4-8(7-16)6-9(10)13-14-15/h4-7H,1-3H3

InChI Key

YYXYUGUATOIORB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)N=N1

Origin of Product

United States

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